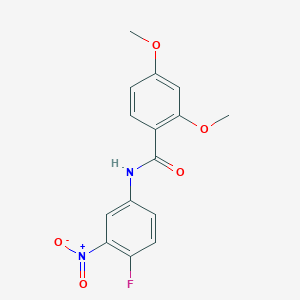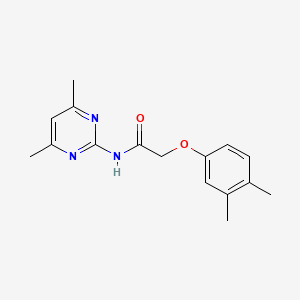
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a potent antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. CPP has been widely studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine prevents the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal death. This mechanism of action has been implicated in the potential therapeutic effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine in neurological disorders.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models of neurological disorders. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have analgesic effects, as it can reduce pain perception in animal models.
实验室实验的优点和局限性
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine is relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine also has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine may have off-target effects on other receptors in the brain, which can complicate interpretation of results.
未来方向
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential area of investigation is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects than 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be investigated for its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the biochemical and physiological effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be further elucidated to better understand its mechanisms of action in the brain.
合成方法
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 4-methoxyphenylpiperazine with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
科学研究应用
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated as a potential treatment for schizophrenia, as it has been shown to reduce the symptoms of psychosis in animal models.
属性
IUPAC Name |
cyclohexyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIUYOPTXOQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)





